Glutarimide-Isoindolinone-NH-PEG2-COOH
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Overview
Description
Glutarimide-Isoindolinone-NH-PEG2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutarimide-Isoindolinone-NH-PEG2-COOH involves the conjugation of a cereblon ligand with a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production typically involves standard organic synthesis techniques, including purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Glutarimide-Isoindolinone-NH-PEG2-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Glutarimide-Isoindolinone-NH-PEG2-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular processes.
Medicine: Investigated for potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Glutarimide-Isoindolinone-NH-PEG2-COOH involves its role as a PROTAC. The compound binds to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The cereblon ligand within the compound specifically targets the cereblon protein, which is part of the E3 ubiquitin ligase complex .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Another cereblon ligand used in PROTAC technology.
Lenalidomide: A derivative of thalidomide with similar applications.
Pomalidomide: Another thalidomide derivative used in targeted protein degradation.
Uniqueness
Glutarimide-Isoindolinone-NH-PEG2-COOH is unique due to its specific structure, which includes a PEG2 linker that enhances its solubility and stability. This makes it particularly effective in PROTAC applications, where solubility and stability are crucial for efficient protein degradation .
Properties
IUPAC Name |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7/c24-17-4-3-16(19(27)22-17)23-12-13-11-14(1-2-15(13)20(23)28)21-6-8-30-10-9-29-7-5-18(25)26/h1-2,11,16,21H,3-10,12H2,(H,25,26)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXWGGOWRQJBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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